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molecular formula C10H9N3O2 B8394294 7-Amino-quinoxaline-6-carboxylic acid methyl ester

7-Amino-quinoxaline-6-carboxylic acid methyl ester

Cat. No. B8394294
M. Wt: 203.20 g/mol
InChI Key: IQCUQZCQRADUIO-UHFFFAOYSA-N
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Patent
US08580785B2

Procedure details

7.1 g (24.0 mmol) 7-tert-butoxycarbonylamino-quinoxaline-6-carboxylic acid methyl ester is added to 50 ml dioxane and 110 ml HCl 6N and heated at a temperature of 50° C. The dioxane phase is evaporated and the residue is diluted with 150 ml water. The water phase is neutralized with NaOH 2N (˜pH 8), saturated with NaCl and extracted with ethyl acetate and THF. After evaporation of the solvent, the residue is submitted to flash-chromatography to give 2.2 g (41%) of the title compound. m.p.: 180-182° C.
Name
7-tert-butoxycarbonylamino-quinoxaline-6-carboxylic acid methyl ester
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[NH:15]C(OC(C)(C)C)=O)[N:11]=[CH:10][CH:9]=[N:8]2)=[O:4].Cl>O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[NH2:15])[N:11]=[CH:10][CH:9]=[N:8]2)=[O:4]

Inputs

Step One
Name
7-tert-butoxycarbonylamino-quinoxaline-6-carboxylic acid methyl ester
Quantity
7.1 g
Type
reactant
Smiles
COC(=O)C=1C=C2N=CC=NC2=CC1NC(=O)OC(C)(C)C
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane phase is evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with 150 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and THF
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2N=CC=NC2=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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